Sodium silicate

Description

Properties

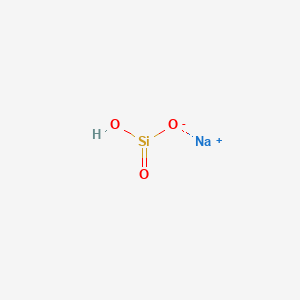

IUPAC Name |

disodium;dioxido(oxo)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Na.O3Si/c;;1-4(2)3/q2*+1;-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTHWMYGWWRZVTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Si](=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Na2SiO3, Na2O3Si | |

| Record name | Sodium silicate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Sodium_silicate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7029669 | |

| Record name | Sodium silicate (Na2SiO3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7029669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.063 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sodium silicate appears as a powdered or flaked solid substance. Strong irritant to skin, eyes, and mucous membranes. May be toxic by ingestion. Concentrated aqueous solutions used as a glue., Dry Powder; Dry Powder, Liquid; Dry Powder, Other Solid; Dry Powder, Pellets or Large Crystals; Liquid; Liquid, Other Solid; Pellets or Large Crystals; Water or Solvent Wet Solid, Deliquescent powder or flakes; [CAMEO] Amorphous lumps, aqueous solution, or spray-dried powder with approximately 20% residual water; [Reference #1], COLOURLESS 25-50% SODIUM SILICATE SOLUTION IN WATER. | |

| Record name | SODIUM SILICATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9082 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Silicic acid, sodium salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium silicate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2049 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SODIUM SILICATE (solution 25-50%) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1137 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

In commerce mole ratios of SiO2 to Na2O vary from 1.5 to 3.3. ... The higher the ratio (e.g., the less sodium) the lower the solubility and alkalinity., VERY SLIGHTLY SOL OR ALMOST INSOL IN COLD WATER; LESS READILY SOL IN LARGE AMT OF WATER THAN IN SMALL AMT; ANHYD DISSOLVE WITH MORE DIFFICULTY THAN HYDRATE IN WATER, GLASS FORM SOL IN STEAM UNDER PRESSURE; PARTIALLY MISCIBLE WITH PRIMARY ALC & KETONES; MISCIBLE WITH SOME POLYHYDRIC ALC, INSOL IN ALC, POTASSIUM, & SODIUM SALTS, BROUGHT INTO SOLN BY HEATING WITH WATER UNDER PRESSURE; SILICATES CONTAINING MORE SODIUM DISSOLVE MORE READILY, Solubility in water at 20 °C: miscible | |

| Record name | SODIUM SILICATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5028 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM SILICATE (solution 25-50%) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1137 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.1 to 1.7 at 68 °F (USCG, 1999), Relative density (water = 1): 1.4 | |

| Record name | SODIUM SILICATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9082 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM SILICATE (solution 25-50%) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1137 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

Range of trace impurities in typical sodium silicate solutions (3.3 silicon dioxide:sodiun oxide) fluoride, 6.7-9.5 ppm; chloride, 130-1900 ppm; sulfate, < 160-1,700 ppm; nitrogen, 0.1-44 ppm; arsenic, < 1-< 1 ppm; mercury, < 0.26-2.5 ppb; lead, 0.17-0.60 ppm; cadmium, < 10-21 ppm; iron, 36-120 ppm; magnesium, 4-26 ppm; calcium, < 1-76 ppm; aluminum, 50-220 ppm; phosphorus, < 18-< 18 ppm; vanadium, < 0.3-0.8 ppm; chromium, < 0.3-1.0 ppm;; nickel, < 0.3-< 0.3 ppm; cobalt, < 0.3-< 0.3 ppm; zinc, < 0.6-2.8 ppm; copper, < 0.6-1.1 ppm; bismuth, < 25-< 25 ppm; strontium, < 0.2-1.5 ppm; barium, < 0.2-2.8 ppm; manganese, 0.1-1.8 ppm; tin, < 60-< 60 ppm; antimony, < 15-< 15 ppm; selenium< 20-< 20 ppm. /From table/ | |

| Record name | SODIUM SILICATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5028 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS TO WHITE OR GRAYISH-WHITE, CRYSTAL-LIKE PIECES OR LUMPS, LUMPS OF GREENISH GLASS; WHITE POWDERS; LIQUIDS CLOUDY OR CLEAR | |

CAS No. |

6834-92-0; 1344-09-8, 1344-09-8, 6834-92-0 | |

| Record name | SODIUM SILICATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9082 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium silicate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001344098 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium metasilicate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006834920 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silicic acid, sodium salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium silicate (Na2SiO3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7029669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Silicic acid, sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.262 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM METASILICATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/052612U92L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SODIUM SILICATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5028 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM SILICATE (solution 25-50%) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1137 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Sodium Silicate from Silica Sand and Sodium Carbonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium silicate (B1173343), a versatile compound with applications ranging from industrial processes to specialized roles in biomedical fields, is primarily synthesized through the reaction of silica (B1680970) sand (silicon dioxide, SiO₂) and sodium carbonate (Na₂CO₃). This technical guide provides a comprehensive overview of the predominant synthesis methodology: the high-temperature solid-state reaction, often referred to as the "dry process" or furnace process. A detailed experimental protocol, a summary of key reaction parameters, and process visualizations are presented to facilitate a deeper understanding and replication of this fundamental inorganic synthesis. While a "wet" or hydrothermal process for producing sodium silicate exists, it typically utilizes sodium hydroxide (B78521) as the sodium source and is therefore detailed here as an alternative route.

Introduction

Sodium silicates, also known as waterglass, are a family of inorganic compounds with the general formula Na₂ₓSiO₂₊ₓ. The ratio of SiO₂ to Na₂O, known as the modulus, dictates the physical and chemical properties of the resulting silicate and, consequently, its applications. These applications are extensive and include use as a binder in cements and ceramics, a raw material for the production of silica gel and zeolites, a detergent builder, and in specialized applications within the pharmaceutical and biomedical sectors for material coatings and drug delivery systems.

The synthesis of this compound from silica sand and sodium carbonate is an energy-intensive process that involves the fusion of the two raw materials at high temperatures.[1] The primary chemical reaction governing this transformation is:

Na₂CO₃ + SiO₂ → Na₂SiO₃ + CO₂

This guide will focus on the technical aspects of this synthesis, providing detailed protocols and quantitative data relevant to researchers and professionals in scientific fields.

High-Temperature Solid-State Synthesis (Furnace Process)

The industrial production of this compound is predominantly carried out via the furnace process, which involves the high-temperature fusion of silica sand and soda ash.[2][3] This method allows for the production of sodium silicates with varying moduli by adjusting the ratio of the reactants.[3]

Experimental Protocol

The following protocol outlines the key steps for the synthesis of this compound using the furnace method.

Materials:

-

High-purity silica sand (SiO₂), particle size 40-120 mesh[4]

-

Soda ash (Sodium Carbonate, Na₂CO₃), high purity[1]

Equipment:

-

High-temperature furnace or kiln capable of reaching 1500°C[5]

-

Refractory crucible (e.g., graphite)

-

Mixing equipment (e.g., V-blender)

-

Quenching system (e.g., water bath)

-

Crushing and grinding equipment (e.g., jaw crusher, ball mill)

-

Dissolution vessel (autoclave)

-

Filtration system

Procedure:

-

Raw Material Preparation: Ensure the silica sand and sodium carbonate are of high purity to minimize contaminants in the final product.[1][6] The particle size of the silica sand should be optimized for the reaction; a common range is 40-120 mesh.[4]

-

Mixing: The silica sand and sodium carbonate are precisely weighed according to the desired SiO₂/Na₂O molar ratio and thoroughly mixed to ensure a homogeneous reaction mixture.[2]

-

Fusion: The mixture is charged into a high-temperature furnace. The temperature is gradually increased to a range of 1100°C to 1500°C.[2][5][7] The reaction is highly endothermic.

-

Reaction and Melting: At these elevated temperatures, the sodium carbonate decomposes, and the resulting sodium oxide reacts with the silica sand to form molten this compound.[2] Carbon dioxide is evolved as a byproduct. The reaction time can range from 30 to 50 hours depending on the scale and specific conditions.[7]

-

Quenching: The molten this compound, referred to as "cullet" or "water glass," is discharged from the furnace and rapidly cooled (quenched), often with water, to form a glassy, amorphous solid.[2]

-

Dissolution: The solid this compound cullet is crushed and ground to the desired particle size.[2] It is then dissolved in water under elevated temperature and pressure in an autoclave to produce an aqueous this compound solution.[8]

-

Filtration and Adjustment: The resulting solution is filtered to remove any unreacted silica or other insoluble impurities.[8][9] The concentration and modulus of the final this compound solution can be adjusted at this stage.[9]

Quantitative Data

The following tables summarize the key quantitative parameters for the high-temperature synthesis of this compound.

Table 1: Reactant Specifications and Ratios

| Parameter | Value | Reference(s) |

| Silica Sand Purity | > 98% SiO₂ | [4][10] |

| Silica Sand Particle Size | 40-120 mesh | [4] |

| SiO₂ to Na₂CO₃ Weight Ratio | 1.7-2.09 : 1 | [7] |

| Optimal Silica Sand to Soda Ash Ratio | 1.5-2.0 | [1] |

Table 2: Reaction Conditions

| Parameter | Value | Reference(s) |

| Fusion Temperature | 1100°C - 1500°C | [2][5][7][8] |

| Reaction Time | 30 - 50 hours | [7] |

| Dissolution Conditions | Elevated temperature and pressure with steam | [8] |

Alternative Synthesis Route: Hydrothermal Method

While the furnace process is the most common for sodium carbonate and silica sand, a lower-temperature hydrothermal method is also employed, particularly when using alternative silica sources like rice husk ash. This method typically uses sodium hydroxide (caustic soda) instead of sodium carbonate.

Experimental Protocol (Hydrothermal)

Materials:

-

Silica source (e.g., rice husk ash, finely ground silica sand)

-

Sodium hydroxide (NaOH) solution (e.g., 3-5 M)[11]

Equipment:

-

Reaction vessel (e.g., stirred autoclave, Erlenmeyer flask for lab scale)[10][11]

-

Heating and stirring apparatus (e.g., magnetic stirrer with hot plate)[11]

-

Filtration system

Procedure:

-

Preparation: The silica source is prepared (e.g., rice husks are calcined to produce ash).[11] A sodium hydroxide solution of the desired concentration is prepared.

-

Reaction: The silica source and sodium hydroxide solution are mixed in a reaction vessel.

-

Heating and Stirring: The mixture is heated to temperatures in the range of 150°C to 200°C with continuous stirring for a specified reaction time (e.g., 4 hours).[11]

-

Filtration: The resulting this compound solution is filtered to remove any unreacted solids.

Quantitative Data (Hydrothermal)

Table 3: Reaction Conditions for Hydrothermal Synthesis with NaOH

| Parameter | Value | Reference(s) |

| Reactants | Silica Source (e.g., Rice Husk Ash), NaOH Solution | [11] |

| NaOH Concentration | 3M, 4M, 5M | [11] |

| Reaction Temperature | 150°C, 170°C, 200°C | [11] |

| Reaction Time | 4 hours | [11] |

Process Visualization

The following diagrams illustrate the key processes in this compound synthesis.

Caption: High-temperature reaction of sodium carbonate and silica sand.

Caption: Step-by-step workflow for the furnace-based synthesis.

Caption: Workflow for the alternative hydrothermal synthesis.

Characterization of this compound

The synthesized this compound can be characterized using various analytical techniques to determine its chemical composition and properties.

-

Fourier-Transform Infrared Spectroscopy (FT-IR): To identify the functional groups present, particularly the Si-O-Si and Si-OH bonds.[12]

-

X-ray Fluorescence (XRF): To determine the elemental composition and the precise SiO₂/Na₂O ratio.[13]

-

Titrimetry and Density Determination: Traditional methods for measuring silica concentration and the ratio of silica to alkali content.[14][15]

Conclusion

The synthesis of this compound from silica sand and sodium carbonate via the high-temperature furnace process remains a cornerstone of industrial inorganic chemistry. A thorough understanding of the reaction parameters, including temperature, reactant ratios, and raw material purity, is crucial for controlling the properties of the final product. This guide provides the foundational knowledge, experimental protocols, and quantitative data necessary for researchers and scientists to approach this synthesis with a high degree of technical understanding. The alternative hydrothermal route offers a lower-energy pathway, though typically with a different sodium source, which may be advantageous for specific applications or when utilizing alternative silica feedstocks.

References

- 1. cnzjmb.com [cnzjmb.com]

- 2. cnzjmb.com [cnzjmb.com]

- 3. chemicalmarketanalytics.com [chemicalmarketanalytics.com]

- 4. asiachmical.com [asiachmical.com]

- 5. CN1014694B - Method for manufacturing this compound - Google Patents [patents.google.com]

- 6. cnzjmb.com [cnzjmb.com]

- 7. CN1342603A - Process for preparing this compound - Google Patents [patents.google.com]

- 8. techno-preneur.net [techno-preneur.net]

- 9. epa.gov [epa.gov]

- 10. marsina.com [marsina.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. pubs.aip.org [pubs.aip.org]

- 13. CN103293175A - Method for measuring chemical components of liquid this compound - Google Patents [patents.google.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. The Determination of this compound Composition Using ATR FT-IR | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Chemical Properties of Aqueous Sodium silicate Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of aqueous sodium silicate (B1173343) solutions. Tailored for researchers, scientists, and professionals in drug development, this document delves into the intricate chemistry of these versatile solutions, offering quantitative data, detailed experimental protocols, and visualizations of key chemical processes.

Introduction to Aqueous Sodium Silicate Solutions

This compound, often referred to as waterglass or liquid glass, is a compound containing sodium oxide (Na₂O) and silica (B1680970) (SiO₂) in varying ratios.[1][2] In aqueous solutions, it is not a simple solution of a single compound but a complex system containing a distribution of silicate anions of varying sizes and structures.[3] The properties and behavior of these solutions are primarily governed by the weight ratio of SiO₂ to Na₂O and the total solids concentration.[1][4] These solutions are alkaline and exhibit strong buffering characteristics.[3]

Aqueous this compound solutions serve as a crucial precursor in the synthesis of silica-based materials, including silica nanoparticles for drug delivery applications.[5][6] Understanding their fundamental chemical properties is therefore paramount for controlling the characteristics of the resulting materials and for their effective application in research and development.

Physicochemical Properties: Quantitative Data

The key physicochemical properties of aqueous this compound solutions—viscosity, pH, and density—are highly dependent on the SiO₂:Na₂O ratio, concentration (total solids), and temperature. The following tables summarize the quantitative relationships between these parameters.

Viscosity

The viscosity of this compound solutions is a critical parameter in many applications, influencing fluid handling and reaction kinetics. It generally increases with higher concentrations and higher SiO₂:Na₂O ratios.[4][7] Conversely, viscosity decreases with increasing temperature.[7]

| SiO₂:Na₂O Weight Ratio | Total Solids (%) | Temperature (°C) | Viscosity (cP) |

| 3.22 | 37.6 | 20 | 180 |

| 3.22 | 35.4 | 20 | 80 |

| 2.88 | 40.7 | 20 | 400 |

| 2.88 | 38.3 | 20 | 160 |

| 2.50 | 44.1 | 20 | 2100 |

| 2.50 | 41.2 | 20 | 600 |

| 2.00 | 46.9 | 20 | 3000 |

| 2.00 | 44.1 | 20 | 900 |

Note: The viscosity of this compound solutions can vary significantly. An increase of 20°C can roughly halve the viscosity.[7]

pH

Aqueous this compound solutions are alkaline due to the hydrolysis of the silicate anion. The pH is influenced by the SiO₂:Na₂O ratio and the concentration of the solution. Generally, a lower SiO₂:Na₂O ratio (more alkaline) and higher concentration result in a higher pH.[3]

| SiO₂:Na₂O Weight Ratio | Concentration (% Solids) | pH at 20°C |

| 3.22 | 37.6 | 11.3 |

| 2.88 | 40.7 | 11.7 |

| 2.50 | 44.1 | 12.1 |

| 2.00 | 46.9 | 12.6 |

| 1.60 | 46.6 | 13.2 |

Density

The density of this compound solutions increases with the concentration of total solids.[7] Temperature also has an effect, with density decreasing as temperature increases.[4]

| SiO₂:Na₂O Weight Ratio | Total Solids (%) | Density (g/cm³ at 20°C) |

| 3.22 | 37.6 | 1.39 |

| 2.88 | 40.7 | 1.45 |

| 2.50 | 44.1 | 1.53 |

| 2.00 | 46.9 | 1.60 |

| 1.60 | 46.6 | 1.61 |

Core Chemical Processes: Hydrolysis and Polymerization

The chemistry of aqueous this compound solutions is dominated by hydrolysis and polymerization reactions. These processes are fundamental to the formation of silica gels and nanoparticles.

Hydrolysis of Silicate Esters

Upon dissolution in water, this compound undergoes hydrolysis to form silicic acid (Si(OH)₄) and various silicate anions. The extent of hydrolysis is dependent on the pH of the solution.

Caption: Hydrolysis of this compound in water.

Polymerization of Silicate Species

Silicic acid and silicate anions in solution undergo condensation polymerization to form larger silicate oligomers and polymers. This process involves the formation of siloxane bridges (Si-O-Si). The polymerization process is highly influenced by pH, concentration, and temperature.

The polymerization of silicic acid is generally considered to proceed through the following key stages:

-

Monomer Formation: Dissolution and hydrolysis of the this compound source to form monosilicic acid, Si(OH)₄.

-

Dimerization and Oligomerization: Condensation of monosilicic acid molecules to form dimers, trimers, and other small oligomers.

-

Particle Growth: Further condensation of monomers and oligomers onto the surface of existing particles, leading to particle growth.

-

Aggregation/Gelation: The linking of particles to form three-dimensional networks, resulting in the formation of a gel.

Caption: Simplified pathway of silica polymerization.

Factors influencing polymerization include:

-

pH: The rate of polymerization is generally fastest in the neutral to slightly alkaline pH range (around pH 7-10). At very low pH, the condensation reaction is slow. At very high pH, the silicate species are highly charged and repel each other, hindering polymerization.[3]

-

Concentration: Higher concentrations of silicate species lead to a faster rate of polymerization.[7]

-

Temperature: Increased temperature generally accelerates the rate of polymerization.[8]

-

Ionic Strength: The presence of salts can influence the rate of polymerization by affecting the charge repulsion between silicate species.

Experimental Protocols

Accurate characterization of aqueous this compound solutions is essential for their effective use. The following sections provide detailed methodologies for measuring key properties.

Determination of Viscosity

Principle: The viscosity of a fluid is a measure of its resistance to flow. For this compound solutions, a rotational viscometer is commonly used. This instrument measures the torque required to rotate a spindle immersed in the fluid at a constant speed.

Apparatus:

-

Rotational viscometer with a set of spindles

-

Temperature-controlled water bath

-

Beaker

Procedure:

-

Instrument Calibration: Calibrate the viscometer according to the manufacturer's instructions using standard viscosity fluids.

-

Sample Preparation: Place a sufficient amount of the this compound solution into a beaker. Ensure the sample is free of air bubbles.

-

Temperature Control: Place the beaker in the temperature-controlled water bath and allow the sample to reach the desired temperature. Monitor the temperature with a calibrated thermometer.

-

Spindle Selection: Select a spindle and rotational speed that will give a torque reading between 10% and 90% of the instrument's full-scale range.

-

Measurement: Immerse the selected spindle into the sample up to the immersion mark. Start the viscometer and allow the reading to stabilize. Record the viscosity reading in centipoise (cP) or milliPascal-seconds (mPa·s).

-

Data Recording: Record the temperature, spindle number, rotational speed, and viscosity reading.

Measurement of pH

Principle: The pH of the solution is a measure of its acidity or alkalinity. It is determined electrometrically using a pH meter with a glass electrode. ASTM D6739 provides a standard test method for the pH of silica.[1][5][9][10]

Apparatus:

-

pH meter with a glass electrode and a reference electrode (or a combination electrode)

-

Standard buffer solutions (e.g., pH 7.00, 10.00, and 12.00)

-

Beaker

-

Magnetic stirrer and stir bar

Procedure:

-

Instrument Calibration: Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pH of the sample.

-

Sample Preparation: Place a portion of the this compound solution into a clean, dry beaker.

-

Measurement: Immerse the pH electrode into the solution. If using a magnetic stirrer, ensure the stir bar does not strike the electrode. Allow the pH reading to stabilize.

-

Data Recording: Record the pH value and the temperature of the solution.

Determination of Density

Principle: Density is the mass per unit volume of a substance. The density of aqueous this compound solutions can be determined using a pycnometer or a hydrometer.

Apparatus:

-

Pycnometer (a glass flask with a precise volume)

-

Analytical balance

-

Temperature-controlled water bath

-

Hydrometer

Procedure (using a pycnometer):

-

Clean and Dry: Thoroughly clean and dry the pycnometer.

-

Weigh Empty: Accurately weigh the empty pycnometer on an analytical balance.

-

Fill with Sample: Fill the pycnometer with the this compound solution, ensuring there are no air bubbles.

-

Equilibrate Temperature: Place the filled pycnometer in a temperature-controlled water bath to bring the sample to the desired temperature.

-

Adjust Volume: Carefully adjust the volume of the solution to the pycnometer's calibration mark.

-

Weigh Filled: Dry the outside of the pycnometer and weigh it.

-

Calculation: Calculate the density using the following formula: Density (g/cm³) = (Mass of filled pycnometer - Mass of empty pycnometer) / Volume of pycnometer

Application in Drug Development: Silica Nanoparticles

Aqueous this compound solutions are a cost-effective and versatile precursor for the synthesis of silica nanoparticles (SiNPs) used in drug delivery systems.[5][6] The properties of the resulting SiNPs, such as particle size, pore size, and surface area, can be tailored by controlling the reaction conditions during their synthesis from this compound.[11]

Synthesis of Silica Nanoparticles

The sol-gel method is commonly employed to synthesize SiNPs from this compound.[5][6] The process generally involves the controlled hydrolysis and condensation of silicate species in an aqueous medium.

Caption: Workflow for silica nanoparticle-based drug delivery.

Controlling Nanoparticle Properties

The physicochemical properties of the synthesized SiNPs can be controlled by manipulating the following parameters of the initial this compound solution and reaction conditions:

-

SiO₂:Na₂O Ratio: This ratio in the starting this compound solution influences the degree of polymerization and the nature of the silicate species in solution, which in turn affects the nucleation and growth of the nanoparticles.

-

Concentration: The concentration of the this compound solution impacts the particle size and size distribution of the resulting SiNPs.

-

pH: The pH of the reaction mixture is a critical parameter that controls the rates of hydrolysis and condensation, thereby influencing the final particle size and morphology.

-

Temperature: Reaction temperature affects the kinetics of the sol-gel process and can be used to control the size and porosity of the SiNPs.

-

Additives: Surfactants and other additives can be used as templates or stabilizers to control the particle size, shape, and porosity of the silica nanoparticles.

Drug Loading and Release

The porous structure and high surface area of SiNPs make them excellent candidates for loading a wide variety of therapeutic agents.[12] Drug loading can be achieved through methods such as adsorption, impregnation, and covalent grafting.[13] The release of the drug from the SiNPs can be controlled by the pore size, surface chemistry, and the nature of the drug-matrix interactions.[12] This allows for the design of controlled and targeted drug delivery systems.

References

- 1. infinitalab.com [infinitalab.com]

- 2. americanelements.com [americanelements.com]

- 3. ::: Wellcome to YOUNG IL::: [youngilchem.co.kr]

- 4. vsvrchems.com [vsvrchems.com]

- 5. matestlabs.com [matestlabs.com]

- 6. The Viscosity Properties of this compound Solutions | Semantic Scholar [semanticscholar.org]

- 7. This compound - Vetra [vetra.biz]

- 8. researchgate.net [researchgate.net]

- 9. store.astm.org [store.astm.org]

- 10. ASTM D6739 : 2020 Standard Test Method for Silica—pH Value [bsbedge.com]

- 11. Advanced Control of Silica Nanoparticle Size for Optimized Drug Delivery Systems [hu.ac.ae]

- 12. pharmaexcipients.com [pharmaexcipients.com]

- 13. Frontiers | Recent advances in mesoporous silica nanoparticle: synthesis, drug loading, release mechanisms, and diverse applications [frontiersin.org]

The Chemical Nature of Liquid Sodium Silicate: A Technical Guide

An In-depth Exploration for Researchers and Drug Development Professionals

Liquid sodium silicate (B1173343), often referred to as water glass, is not a single, discrete compound but rather a family of versatile inorganic chemicals. These aqueous solutions are characterized by a range of chemical formulas, primarily defined by the ratio of silicon dioxide (SiO₂) to sodium oxide (Na₂O). This guide provides a comprehensive technical overview of the chemical formula, properties, synthesis, and analysis of liquid sodium silicate, tailored for a scientific audience.

Understanding the Chemical Formula

The generalized chemical formula for this compound is represented as (Na₂O)ₓ·(SiO₂)ᵧ or Na₂ₓSiᵧO₂ᵧ₊ₓ. In its liquid form, it is an aqueous solution of these silicate polymers. The crucial determinant of the properties of a this compound solution is the weight ratio of SiO₂ to Na₂O. This ratio can be converted to a molar ratio by multiplying by 1.032. The anions in these solutions are often polymeric.

Commercially available this compound solutions are typically classified based on this ratio:

-

Alkaline Silicates: These have a SiO₂:Na₂O weight ratio below 2.85:1 and exhibit more alkaline properties.

-

Neutral Silicates: With a higher SiO₂:Na₂O ratio, these are less alkaline.

The specific composition of the solution dictates its physical and chemical properties, making it suitable for a wide array of industrial applications, from a binder in cements to a deflocculant in water treatment.[1][2]

Physicochemical Properties of Liquid this compound

The physical properties of liquid this compound solutions, such as density and viscosity, are highly dependent on the SiO₂:Na₂O ratio and the total solids concentration. The following tables summarize key quantitative data for various grades of liquid this compound.

Table 1: Physical Properties of Liquid this compound at Varying Ratios

| SiO₂:Na₂O Weight Ratio | Specific Gravity (at 20°C) | Degrees Baumé (°Bé) | Viscosity (cP at 20°C) |

| 1.6 - 2.6 | 1.38 - 1.70 | 40 - 60 | Varies with concentration |

| 2.6 - 3.2 | 1.38 - 1.53 | 40 - 50 | Varies with concentration |

| 3.2 - 3.5 | 1.26 - 1.45 | 30 - 42 | Varies with concentration |

Data sourced from Silmaco[3]

Table 2: General Physicochemical Data for Liquid this compound

| Property | Value |

| Appearance | Clear, colorless to slightly yellow or greenish-blue, viscous liquid[4] |

| Odor | Odorless |

| pH | 11 - 13 (Alkaline)[5] |

| Boiling Point | Approximately 105 - 108 °C[5] |

| Freezing Point | 0 °C[5] |

| Solubility in Water | Soluble |

Industrial Production of Liquid this compound

The industrial manufacturing of liquid this compound can be broadly categorized into two primary methods: the dry process (also known as the thermal or furnace process) and the wet process (hydrothermal process).

Dry Process (Thermal Method)

The dry process involves the high-temperature fusion of silica (B1680970) sand (SiO₂) and sodium carbonate (soda ash, Na₂CO₃). The raw materials are precisely mixed and fed into a furnace, where they are heated to temperatures between 1300°C and 1400°C.[4] This high-temperature reaction produces molten this compound, often referred to as "glass." This molten glass is then cooled and dissolved in water under pressure with steam to produce liquid this compound of the desired concentration.

The following diagram illustrates the workflow of the dry process for this compound production.

Caption: Dry Process for this compound Production.

Wet Process (Hydrothermal Method)

The wet process involves the direct reaction of silica sand with a caustic soda (sodium hydroxide, NaOH) solution in a reactor under elevated temperature and pressure.[4] This method is generally used to produce sodium silicates with lower SiO₂:Na₂O ratios. The reaction is typically carried out at temperatures between 100°C and 180°C.[4]

The following diagram illustrates the workflow of the wet process.

References

A Technical Guide to the SiO2/Na2O Ratio in Sodium Silicate

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the role and influence of the silica-to-alkali ratio (SiO2/Na2O) in sodium silicate (B1173343), a critical parameter that dictates its physicochemical properties and functional performance across a spectrum of advanced applications.

Introduction to the SiO2/Na2O Ratio (Modulus)

Sodium silicate, commonly known as waterglass, is not a single compound but a family of materials with the general formula (Na₂O)ₓ·(SiO₂)ᵧ. The most crucial parameter defining a specific grade of this compound is its weight ratio of SiO₂ to Na₂O , often referred to as the modulus (n). This ratio can be converted to a molar ratio by multiplying the weight ratio by 1.032.[1]

The modulus is the primary determinant of the silicate's properties because it reflects the degree of polymerization of the silicate anions in solution. A low modulus indicates a higher proportion of simple silicate monomers and dimers, resulting in more alkaline and less viscous solutions. Conversely, a high modulus signifies the presence of more complex, polymeric silicate structures, leading to higher viscosity and stronger binding capabilities.[2][3] The modulus of commercial sodium silicates typically ranges from 1.5 to 3.5.[2][3][4]

Influence of the SiO2/Na2O Ratio on Physicochemical Properties

The modulus of this compound profoundly affects its physical and chemical characteristics. Understanding these relationships is essential for tailoring the material to specific applications.

Solubility and pH

The solubility of this compound in water is inversely proportional to its modulus.[2] Silicates with a low modulus (n≈1) are soluble in water at room temperature. As the modulus increases, the silicate becomes less soluble, requiring hot water or even pressurized steam for dissolution when the modulus exceeds 3.[2] The pH of this compound solutions is alkaline and decreases as the modulus increases, due to the lower relative concentration of sodium oxide.

Viscosity

The viscosity of a this compound solution is directly influenced by its concentration and modulus. At a constant concentration, an increase in the SiO2/Na2O ratio leads to a higher degree of silicate polymerization, resulting in a more viscous solution.[3][5] This property is critical in applications requiring controlled flow and film-forming capabilities.

Binding and Hardening

A higher modulus is associated with a greater silica (B1680970) content, which enhances the binding power of the this compound.[2][3] Upon dehydration or reaction with an acid or a polyvalent metal salt, the silicate solution forms a hard, amorphous silica gel. This property is leveraged in applications such as binders for foundry molds and cements.[1]

Quantitative Data Summary

The following tables summarize the quantitative impact of the SiO2/Na2O ratio on key properties of this compound.

| SiO2/Na2O Ratio (Weight) | Description | Solubility Characteristics | Typical Applications |

| < 2.85 | Alkaline | Readily soluble in cold water.[2] | Detergents, Deinking paper.[1] |

| > 2.85 | Neutral | Requires hot water or steam to dissolve.[2] | Adhesives, Cements, Binders.[1] |

Table 1: General Properties as a Function of SiO2/Na2O Ratio.

| Property | Effect of Increasing SiO2/Na2O Ratio | Reference |

| Viscosity | Increases | [3][5] |

| Alkalinity (pH) | Decreases | [4] |

| Solubility | Decreases | [2] |

| Binding Strength | Increases | [2][3] |

| Rate of Hardening | Increases | [2][3] |

Table 2: Trend of Physicochemical Properties with Increasing SiO2/Na2O Ratio.

Applications in Research and Drug Development

The tunable properties of this compound, governed by the SiO2/Na2O ratio, make it a versatile material in biomedical research and pharmaceutical sciences.

Synthesis of Silica Nanoparticles for Drug Delivery

This compound is a common precursor for the synthesis of silica nanoparticles (SNPs) via the sol-gel method.[6][7] These SNPs can be engineered as carriers for targeted drug delivery.[8][9] The size, porosity, and surface chemistry of the resulting SNPs can be influenced by the initial this compound concentration and pH, which are related to the modulus.

Biomaterials and Tissue Engineering

This compound-based materials are explored for bone tissue engineering due to their biocompatibility and ability to promote the formation of a bone-like apatite layer.[10][11][12] The silicate ions can interact with collagen and influence fibrillogenesis, a key process in bone formation.[10] The gelling properties, controlled by the modulus, are crucial for creating scaffolds for tissue regeneration.[11][12]

Formulation of Drug Delivery Systems

Calcium silicate and this compound composites have been investigated as carriers for the controlled release of low-dose drugs.[13] The silicate matrix can be designed to provide a sequential release profile without an initial burst effect, which is often desirable in drug delivery systems.[13]

Experimental Protocols

Determination of SiO2 and Na2O Content

A common method for determining the SiO2 and Na2O content in a this compound solution is through acidimetric titration.[14][15][16]

Principle: This two-step titration method first determines the Na₂O content and subsequently the SiO₂ content.

-

Na₂O Titration: The this compound solution is titrated with a standardized acid (e.g., HCl). The acid neutralizes the Na₂O, and the endpoint is detected potentiometrically.

-

SiO₂ Titration: After the first endpoint, an excess of sodium fluoride (B91410) (NaF) is added to the solution. The fluoride ions react with the silicic acid (formed in the first step) to release hydroxyl ions (OH⁻) in an amount equivalent to the SiO₂ content. These released hydroxyl ions are then titrated with the same standardized acid.

Reagents:

-

Standardized 0.5 M Hydrochloric Acid (HCl)

-

Sodium Fluoride (NaF), analytical grade

-

Deionized Water

-

This compound Sample

Procedure:

-

Accurately weigh approximately 2.2 g of the this compound sample into a titration vessel.

-

Add 30 mL of deionized water and stir to dissolve.

-

Titrate the solution with 0.5 M HCl to the first potentiometric endpoint (typically around pH 4.3) to determine the volume of acid equivalent to the Na₂O content.[16]

-

After the first titration is complete, add 5 g of NaF to the vessel and continue stirring.

-

Continue the titration with 0.5 M HCl to the second potentiometric endpoint (around pH 6.0) to determine the volume of acid equivalent to the SiO₂ content.[16]

-

Calculate the percentage of Na₂O and SiO₂ based on the volumes of titrant used and their respective stoichiometric relationships.

Synthesis of Silica Nanoparticles

This protocol outlines a basic sol-gel synthesis of silica nanoparticles from this compound.[6][17]

Materials:

-

This compound Solution

-

Deionized Water

-

Ethanol

-

Ammonia (B1221849) Solution (NH₄OH)

-

Sulfuric Acid (H₂SO₄) (for pH adjustment if needed)

Procedure:

-

Prepare a dilute solution of this compound by adding 1 mL of this compound to 15 mL of deionized water.

-

In a separate vessel, prepare a mixture of 90 mL of ammonia and 30 mL of ethanol.

-

Add the this compound solution dropwise to the ammonia-ethanol mixture while stirring continuously.

-

Allow the solution to age for at least 1 hour to facilitate the formation and growth of silica nanoparticles.

-

The resulting silica nanoparticles can be collected by centrifugation, followed by washing with deionized water to remove by-products.

-

The purified nanoparticles are then dried to obtain a fine powder.

Visualizations

The following diagrams illustrate key relationships and workflows related to the SiO2/Na2O ratio in this compound.

Caption: Impact of SiO2/Na2O ratio on key properties.

Caption: Workflow for ratio analysis via titration.

Caption: Role of silicate properties in nanoparticle synthesis.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Modulus of this compound [bestqihang.com]

- 3. Ratio of this compound, modulus of this compound, ratio of SiO2 and Na2O [bestqihang.com]

- 4. This compound | Na2O3Si | CID 23266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. instanano.com [instanano.com]

- 7. materials.journalspub.info [materials.journalspub.info]

- 8. Mesoporous silica nanoparticles in target drug delivery system: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Collagen-silica hybrid materials: this compound and sodium chloride effects on type I collagen fibrillogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound gel as a precursor for the in vitro nucleation and growth of a bone-like apatite coating in compact and porous polymeric structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. inis.iaea.org [inis.iaea.org]

- 14. metrohm.com [metrohm.com]

- 15. Na2O (free base) and SiO2 (silicate) in water glass | Metrohm [metrohm.com]

- 16. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 17. csdlkhoahoc.hueuni.edu.vn [csdlkhoahoc.hueuni.edu.vn]

A Comprehensive Technical Guide to the Grades and Specifications of Sodium Silicate

For Researchers, Scientists, and Drug Development Professionals

Sodium silicate (B1173343), also known as water glass or liquid glass, is a versatile inorganic chemical compound with a wide range of applications across various industries, including detergents, adhesives, construction materials, and water treatment.[1][2][3] Its properties are highly dependent on its specific grade, which is primarily determined by the weight ratio of silica (B1680970) (SiO₂) to sodium oxide (Na₂O). This technical guide provides an in-depth overview of the different grades and specifications of sodium silicate, methods of production, and key experimental protocols for its characterization.

Classification and Forms of this compound

This compound is a general term for a series of compounds with the formula Na₂ₓSiᵧO₂ᵧ₊ₓ or (Na₂O)ₓ·(SiO₂)ᵧ.[2] These compounds are available in both solid and liquid forms.[4][5]

-

Solid this compound: This form is typically sold as glassy lumps, powders, or flakes.[4][6] It is produced by dehydrating liquid this compound and offers advantages such as a long shelf life, reduced transportation costs, and ease of handling.[5]

-

Liquid this compound (Water Glass): This is an aqueous solution of this compound and is the form used in most industrial applications.[1] The solutions are typically colorless, white, or may have a greenish or blue tint due to iron impurities.[2][3]

The most critical parameter for classifying this compound is the weight ratio of SiO₂ to Na₂O .[2][3] This ratio, often referred to as the modulus, dictates the physical and chemical properties of the silicate.[7] Grades are generally categorized as follows:

-

Alkaline Silicates: These have a lower SiO₂:Na₂O weight ratio, typically below 2.85:1.[2][3] They are more alkaline and are often used in detergents and cleaning agents.[7]

-

Neutral Silicates: These have a higher SiO₂:Na₂O weight ratio, generally above 2.85:1.[2][3] They exhibit stronger binding and adhesive properties and are used in applications like adhesives and cements.[7]

The molar ratio can be calculated from the weight ratio by multiplying by a factor of 1.032.[2][8]

Manufacturing Processes

There are two primary methods for manufacturing this compound: the dry process and the wet process.[9][10]

-

Dry Process (Furnace Process): This method involves fusing silica sand (silicon dioxide) with soda ash (sodium carbonate) at high temperatures (1200-1400°C) in a furnace.[4][9] The resulting molten glass is then either cooled to form solid silicate lumps or dissolved in water under pressure to produce liquid this compound.[10][11]

-

Wet Process (Hydrothermal Process): In this process, silica sand is reacted with a caustic soda (sodium hydroxide) solution in a reactor under high pressure and temperature.[9][12][13] This method directly yields a this compound solution.[12]

The choice of manufacturing process can influence the final properties and purity of the this compound.

Key Specifications and Their Interdependencies

The functional properties of a specific grade of this compound are defined by several key specifications, which are often interrelated.

Chemical Composition (SiO₂ and Na₂O Content)

The relative percentages of SiO₂ and Na₂O are the most fundamental specifications. They determine the weight ratio and, consequently, most other properties of the silicate.

Weight Ratio (SiO₂:Na₂O)

As previously mentioned, this is the primary determinant of a grade's characteristics. A higher ratio generally leads to higher viscosity and better binding properties, while a lower ratio results in higher alkalinity.[7]

Density (Specific Gravity)

The density of liquid this compound solutions is a function of the total solids content and temperature.[14] At a given concentration, a higher SiO₂:Na₂O ratio results in a lower density.[14] Density is inversely proportional to temperature.[14]

Viscosity

The viscosity of this compound solutions is dependent on the concentration, SiO₂:Na₂O ratio, and temperature.[14][15]

-

Concentration: Viscosity increases with higher solids content.[15][16]

-

Ratio: Higher SiO₂:Na₂O ratios result in more viscous solutions.[14][15]

-

Temperature: Viscosity decreases as the temperature increases.[8][15] An increase of 20°C can roughly halve the viscosity.[15]

pH

This compound solutions are alkaline, with the pH being influenced by the concentration and the SiO₂:Na₂O ratio.[8][15] The pH decreases as the ratio of SiO₂ to Na₂O increases.[15] Typical pH values range from 11 to 13.[17][18]

Quantitative Data of Commercial Grades

The following tables summarize the typical specifications for various grades of liquid and solid this compound.

Table 1: Specifications of Liquid this compound Grades

| Grade Type | Weight Ratio (SiO₂:Na₂O) | % Na₂O | % SiO₂ | Total Soluble Solids (%) | Specific Gravity (°Bé) |

| Alkaline | 1.50 - 2.80 | 9 - 18 | 25 - 37 | 34 - 57 | 38 - 62 |

| Neutral | 2.90 - 3.30 | 4 - 10 | 12 - 30 | 18 - 39 | 20 - 42 |

Data compiled from multiple sources.[19][20]

Table 2: Specifications of Solid this compound Grades

| Grade Type | Weight Ratio (SiO₂:Na₂O) | % Na₂O | % SiO₂ | Total Soluble Solids (%) |

| Alkaline | 1.70 - 2.80 | 26 - 34 | 65 - 73 | 99 min |

| Neutral | 2.90 - 3.30 | 23 - 25 | 73 - 76 | 98.5 min |

Data compiled from a representative source.[20]

Table 3: Detailed Examples of Commercial Liquid this compound Grades

| Grade | % Na₂O | % SiO₂ | Weight Ratio (SiO₂/Na₂O) | Specific Gravity (g/ml @ 27°C) | Baumé (@ 27°C) |

| Be 40 R3 - Neutral | 7.90 - 8.40 | 26.90 - 28.50 | 3.20 - 3.50 | ~1.370 | ~39.16 |

| Be 42 R3 - Neutral | ~9.0 | ~29.5 | 3.20 - 3.29 | - | - |

| Be 42 R2.1 - Alkaline | 11.85 - 12.55 | 26.10 - 27.60 | 2.10 - 2.30 | ~1.420 | ~42.74 |

| Be 42 R2.3 - Alkaline | 11.25 - 11.75 | 26.40 - 27.60 | 2.30 - 2.40 | ~1.410 | ~42.14 |

Data adapted from a commercial technical data sheet.[21]

Experimental Protocols

Accurate characterization of this compound grades is crucial for their effective application. Standardized test methods are available for determining their key properties.

Determination of Chemical Composition (Na₂O and SiO₂ Content)

The determination of sodium oxide and silicon dioxide content is fundamental to classifying this compound.

Principle: This is typically achieved through titrimetric methods. The total alkalinity (from Na₂O) is determined by titration with a standard acid. The silica content can be determined gravimetrically after acid precipitation or through more advanced instrumental methods.

Methodology (based on Titration): A detailed potentiometric titration method can be employed for accurate analysis.[22]

-

Sample Preparation: A known weight of the this compound sample is dissolved in deionized water.

-

Na₂O Determination: The solution is titrated with a standardized solution of hydrochloric acid (HCl) to a specific pH endpoint, which corresponds to the neutralization of the sodium oxide. The volume of acid used is proportional to the Na₂O content.

-

SiO₂ Determination: Following the Na₂O titration, sodium fluoride (B91410) (NaF) is added to the solution. This reacts with the silicic acid to release hydroxide (B78521) ions, which are then back-titrated with the standard HCl solution. The volume of acid consumed in this second step is used to calculate the SiO₂ content.

Alternative Methods:

-

X-Ray Fluorescence (XRF) Spectrometry: This instrumental technique offers a rapid and accurate method for determining the elemental composition, including Na, Si, and other trace elements, without extensive sample preparation.[23]

-

Attenuated Total Reflectance Fourier-Transform Infrared (ATR FT-IR) Spectroscopy: This method can be used to measure both the silica concentration and the SiO₂ to alkali ratio.[24]

Measurement of Density and Viscosity

Density Measurement:

-

Principle: The density or specific gravity of liquid this compound is typically measured using a hydrometer or a pycnometer at a standard temperature (e.g., 20°C).[14]

-

Methodology (Hydrometer):

-

Bring the this compound sample to the standard temperature (e.g., 20°C).

-

Place the sample in a graduated cylinder of appropriate size.

-

Gently lower a calibrated hydrometer into the liquid and allow it to float freely.

-

Read the specific gravity or Baumé value at the point where the surface of the liquid meets the hydrometer scale.

-

Viscosity Measurement:

-

Principle: The viscosity of liquid this compound is measured using a viscometer, such as a rotational viscometer.[16]

-

Methodology (Rotational Viscometer):

-

Calibrate the viscometer according to the manufacturer's instructions.

-

Bring the this compound sample to the desired temperature in a controlled temperature bath.

-

Select an appropriate spindle and rotational speed for the expected viscosity range.

-

Immerse the spindle in the sample to the specified depth.

-

Start the rotation and allow the reading to stabilize.

-

Record the viscosity value, typically in centipoise (cP) or Pascal-seconds (Pa·s).

-

Visualizations

Manufacturing Processes

References

- 1. This compound - Production and Uses_Chemicalbook [chemicalbook.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Pentagon Chemicals [pentagonchemical.com]

- 4. dcmsme.gov.in [dcmsme.gov.in]

- 5. novasilicate.com [novasilicate.com]

- 6. This compound | Na2O3Si | CID 23266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. srivarahichemicals.com [srivarahichemicals.com]

- 8. ::: Wellcome to YOUNG IL::: [youngilchem.co.kr]

- 9. CN1014694B - Method for manufacturing this compound - Google Patents [patents.google.com]

- 10. nanotrun.com [nanotrun.com]

- 11. specialchem.com [specialchem.com]

- 12. Processo produttivo del sodio silicato [ingessil.com]

- 13. marsina.com [marsina.com]

- 14. vsvrchems.com [vsvrchems.com]

- 15. This compound - Vetra [vetra.biz]

- 16. researchgate.net [researchgate.net]

- 17. PH value of this compound - China's Best Welding Consumables Supplier [tensileweld.com]

- 18. Liquid this compound (Water Glass) [us.chemicalstore.com]

- 19. Liquid this compound Manufacturer in Ahmedabad - Best Price [shantisodiumsilicate.com]

- 20. ankitrajexpotrade.com [ankitrajexpotrade.com]

- 21. tirtabeningmulia.com [tirtabeningmulia.com]

- 22. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 23. CN103293175A - Method for measuring chemical components of liquid this compound - Google Patents [patents.google.com]

- 24. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Solubility and Stability of Sodium Silicate in Water

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical physicochemical properties of sodium silicate (B1173343) in aqueous solutions. Understanding the solubility and stability of these compounds is paramount for applications ranging from nanoparticle synthesis to the formulation of drug delivery systems. This document collates quantitative data, details experimental protocols, and visualizes key chemical processes to serve as an essential resource for professionals in research and development.

Introduction to Sodium Silicate

This compound, commonly known as waterglass or liquid glass, is a versatile inorganic chemical with the general formula (Na₂O)ₓ·(SiO₂)ᵧ. These compounds are available as colorless glassy or crystalline solids, or as white powders.[1] Commercial grades are typically characterized by the weight ratio of SiO₂ to Na₂O, which dictates their physical and chemical properties.[2] Ratios below 2.85:1 are classified as alkaline, while those with a higher SiO₂:Na₂O ratio are considered neutral.[2] When dissolved in water, sodium silicates form alkaline solutions.[1]

Solubility of this compound

The solubility of this compound in water is a critical parameter for its application and is influenced by several factors, including the SiO₂:Na₂O ratio, temperature, and the presence of other electrolytes. Generally, sodium silicates are readily soluble in water, with the exception of the most silicon-rich variants.[1]

Factors Influencing Solubility

-

SiO₂:Na₂O Ratio: The solubility of this compound decreases as the silica (B1680970) content (and thus the SiO₂:Na₂O ratio) increases. Silicates with a higher proportion of sodium oxide are more soluble in water.

-

Temperature: The solubility of this compound in water is temperature-dependent. For instance, the solubility of a specific this compound is reported to increase from 0 g/100 ml at 37°C to 22.71 g/100ml at 100°C.[3]

-

pH: this compound solutions are stable in neutral and alkaline conditions.[1] In acidic solutions, silicate ions react with hydrogen ions to form silicic acids, which can then polymerize and precipitate as hydrated silicon dioxide gel.[1]

-

Electrolytes: The presence of salts can decrease the solubility of this compound through a "salting-out" effect. Increasing concentrations of NaCl and MgCl₂ have been shown to reduce the solubility of amorphous silica.[4]

Quantitative Solubility Data

| Compound/Ratio | Temperature (°C) | Solubility ( g/100 mL) | Reference |

| Sodium Metasilicate (B1246114) (Na₂SiO₃) | 20 | ~100 | |

| Sodium Metasilicate | 25 | 22.2 | [5] |

| A specific this compound | 37 | 0 | [3] |

| A specific this compound | 100 | 22.71 | [3] |

Stability of this compound Solutions and Gelation

The stability of aqueous this compound solutions is a complex function of concentration, pH, SiO₂:Na₂O ratio, and temperature. Under certain conditions, these solutions can become unstable and undergo gelation, a process of forming a three-dimensional network of silicate polymers.

Hydrolysis and Polymerization

In aqueous solutions, silicate anions undergo hydrolysis to form silicic acid (Si(OH)₄) and its anions. These monomeric species can then participate in condensation reactions to form dimers, trimers, and larger polymeric chains and networks. This polymerization process is the fundamental basis for the formation of silica gels.

Factors Influencing Stability and Gelation

The transition from a stable solution to a gel is governed by several interconnected factors.

| Factor | Effect on Stability | Quantitative Observations |

| pH | Decreasing pH towards neutral or acidic conditions significantly reduces stability and promotes gelation. | Concentrated silicate solutions are generally stable only above pH 11.5.[8] |

| Concentration | Higher concentrations of this compound lead to faster gelation. | |

| Temperature | Increasing temperature generally accelerates the rate of gelation. | |

| SiO₂:Na₂O Ratio | Higher ratios (more silica) result in less stable solutions that are more prone to gelation. | This compound gels become totally insoluble in water at SiO₂/Na₂O molar ratios higher than 4.4.[9] |

| Ionic Strength | The presence of electrolytes, particularly divalent cations like Ca²⁺ and Mg²⁺, can accelerate gelation and increase gel strength. | The addition of salts screens the repulsive charges on silicate particles, promoting aggregation. |

Viscosity of this compound Solutions

The viscosity of this compound solutions is an important physical property that is indicative of the extent of polymerization and is influenced by concentration, SiO₂:Na₂O ratio, and temperature.

| Factor | Effect on Viscosity | Quantitative Observations |

| Concentration | Viscosity increases with increasing concentration. | |

| SiO₂:Na₂O Ratio | Viscosity generally increases with a higher SiO₂:Na₂O ratio. | |

| Temperature | Viscosity decreases as the temperature increases. |

Experimental Protocols

A variety of analytical techniques are employed to characterize the solubility and stability of this compound solutions.

Determination of Matter Insoluble in Water

This gravimetric method is used to quantify the amount of insoluble material in a this compound sample.

Protocol:

-

Weigh accurately approximately 25 g of the this compound sample into a 400-mL beaker.

-

Add about 250 mL of freshly boiled water.

-

For solid alkaline silicates, digest about 20 g of the material with freshly boiled water, filter, and wash the filter paper thoroughly.

-

For solid neutral-type silicates, which are more difficult to dissolve, digest about 20 g of the crushed material with twice its weight of water in an autoclave for 2 hours at a pressure of 4 kg/cm ².

-

Filter the solution through a tared Gooch crucible.

-

Wash the residue with water until the filtrate is no longer alkaline.

-

Dry the crucible and residue to a constant weight at 105 ± 2°C.

-

The weight of the residue represents the matter insoluble in water.[10][11]

Determination of Silica and Alkali Content by Titrimetry

This method allows for the quantification of the SiO₂ and Na₂O content, which is crucial for determining the SiO₂:Na₂O ratio.

Protocol:

-

Sample Preparation: Prepare a solution of the this compound sample in a volumetric flask.

-

Alkali (Na₂O) Titration:

-

Take a known volume of the sample solution.

-

Add a few drops of methyl orange indicator.

-

Titrate with a standardized solution of hydrochloric acid (e.g., 1 M HCl) until the color changes from yellow to orange-pink.[11]

-

The volume of HCl used is proportional to the Na₂O content.

-

-

Silica (SiO₂) Titration:

-

After the alkali titration, add sodium fluoride (B91410) (NaF) to the neutralized solution. The silicic acid reacts with NaF to release an equivalent amount of sodium hydroxide (B78521).

-

Add a measured excess of standard HCl solution.

-

Add ethanol (B145695) to precipitate the silicic compound.

-

Filter the solution.

-

Titrate the excess HCl in the filtrate with a standard sodium hydroxide (NaOH) solution using methyl red as an indicator.[12]

-

The amount of HCl that reacted is proportional to the SiO₂ content.

-

An alternative is thermometric titration, where the endpoints are detected by changes in temperature during the acid-base reactions.[13]

Determination of Dynamic Viscosity

A rotational viscometer is used to measure the dynamic viscosity of liquid this compound solutions.

Protocol (based on ISO 2123):

-

Ensure the sample contains no suspended solid matter.

-

Bring the sample to a constant temperature of 20 ± 0.2°C using a thermostat.

-

Select an appropriate spindle and rotational speed for the viscometer based on the expected viscosity of the sample.

-

Immerse the rotating spindle into the sample up to the marked level.

-

Measure the torque required to rotate the spindle at a constant speed.

-

The dynamic viscosity is calculated from the torque, rotational speed, and the geometry of the spindle.

-

If the viscosity readings are consistent at different rotational speeds, the fluid is considered Newtonian.[11]

Conclusion

The solubility and stability of this compound in water are governed by a complex interplay of factors including the SiO₂:Na₂O ratio, concentration, temperature, and pH. While generally soluble in alkaline and neutral aqueous solutions, a decrease in pH or an increase in concentration can lead to hydrolysis, polymerization, and eventual gelation. A thorough understanding of these principles, supported by quantitative data and standardized experimental protocols, is essential for the effective and reproducible application of this compound in scientific research and industrial development. This guide serves as a foundational resource for professionals requiring a detailed understanding of these critical material properties.

References

- 1. researchgate.net [researchgate.net]

- 2. tirtabeningmulia.com [tirtabeningmulia.com]

- 3. echemi.com [echemi.com]

- 4. bge-technology.de [bge-technology.de]

- 5. This compound Market Size, Share | Forecast Report, 2033 [alliedmarketresearch.com]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. echemi.com [echemi.com]

- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 9. researchgate.net [researchgate.net]

- 10. (this compound Method) | PDF | Precipitation (Chemistry) | Filtration [scribd.com]

- 11. researchgate.net [researchgate.net]

- 12. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

- 13. metrohm.com [metrohm.com]

An In-depth Technical Guide to the Polymerization of Silicate Anions in Solution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles governing the polymerization of silicate (B1173343) anions in aqueous solutions. It delves into the core chemical mechanisms, influencing factors, and the advanced analytical techniques utilized to characterize these complex processes. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who require a deep understanding of silicate chemistry.

Introduction to Silicate Polymerization

The polymerization of silicate anions in solution is a critical process in various natural and industrial systems, including biomineralization, geothermal processes, and the synthesis of materials like glasses and zeolites. The process involves the condensation of monomeric silicic acid (Si(OH)₄) into a range of oligomeric and polymeric species. Understanding and controlling this process is paramount for applications ranging from the development of novel drug delivery systems to the prevention of silica (B1680970) scaling in industrial equipment.

The fundamental reaction involves the formation of a siloxane bond (Si-O-Si) through the condensation of two silanol (B1196071) groups (Si-OH), with the elimination of a water molecule. This process is highly dependent on a variety of factors, which dictate the structure, size, and distribution of the resulting silicate species.

Core Chemical Mechanisms of Silicate Polymerization

The polymerization of silicate anions proceeds through a series of steps, starting from the monomeric form and progressing to larger, more complex structures. The speciation of silicate in solution is often described using the Q notation, where Qⁿ represents a silicon atom bonded to 'n' other silicon atoms through oxygen bridges.

-

Q⁰: Monomeric silicic acid, Si(OH)₄.

-

Q¹: End-chain silicon atom in a polymer.

-

Q²: Middle-chain silicon atom.

-

Q³: Branching point in a silicate network.

-

Q⁴: Fully cross-linked silicon atom in a three-dimensional network.

The initial stages of polymerization involve the formation of dimers and small linear or cyclic oligomers.[1] These early species are in dynamic equilibrium, and their relative concentrations are influenced by the solution conditions.[2][3] As the reaction proceeds, these smaller units can further condense to form larger polymers and eventually colloidal silica particles or gels.[4]

The mechanism is highly pH-dependent. In acidic or near-neutral conditions, the reaction can proceed through the interaction of neutral silicic acid molecules.[2] In alkaline conditions, the deprotonated silicate anions play a crucial role, with the reaction pathway often favoring an anionic mechanism.[2]

Key Factors Influencing Polymerization

The kinetics and thermodynamics of silicate polymerization are profoundly influenced by several key parameters.

pH

The pH of the solution is arguably the most critical factor. The rate of polymerization is at its minimum around pH 2-3, which is the isoelectric point of silica.[5] The rate increases significantly at both lower and higher pH values.[4][6]

-

Acidic conditions (pH < 2): Polymerization is catalyzed by H⁺ ions.

-

Neutral to mildly alkaline conditions (pH 7-10): The polymerization rate is at its maximum.[6][7] This is attributed to the presence of both neutral silicic acid and silicate anions, which facilitates the condensation reaction.

-

Highly alkaline conditions (pH > 10): While the concentration of reactive silicate anions is high, the high charge density on the silicate species leads to electrostatic repulsion, which can slow down the polymerization rate. Depolymerization is also favored at very high pH.[8]

Concentration

Higher initial concentrations of silicic acid generally lead to faster polymerization rates and the formation of larger particles.[9] Increased concentration enhances the probability of collisions between reactive species, thus accelerating the condensation process.

Temperature